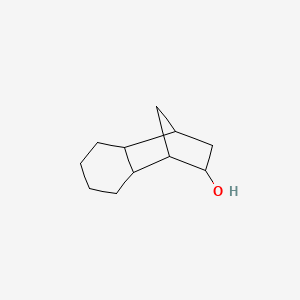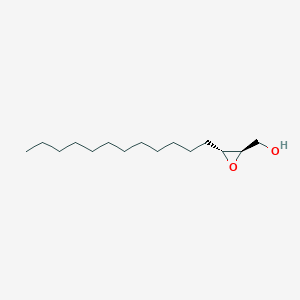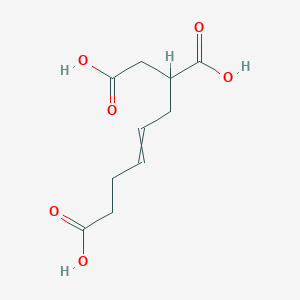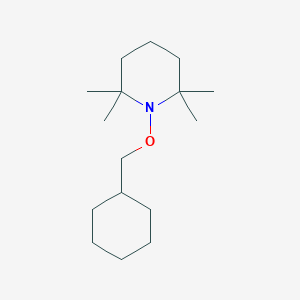
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is an organic compound that features a piperidine ring substituted with a cyclohexylmethoxy group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide with an alkyl halide under nucleophilic substitution (SN2) conditions . For this compound, the cyclohexylmethanol can be converted to its alkoxide form using a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide then reacts with 2,2,6,6-tetramethylpiperidine-1-yl chloride to form the desired ether.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or ethers.
Scientific Research Applications
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
2-(Cyclohexylmethoxy)-1-ethanamine: Shares the cyclohexylmethoxy group but differs in the amine structure.
4-Cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Contains a similar ether linkage but is part of a pyrimidine ring system.
Uniqueness: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a piperidine ring with a cyclohexylmethoxy group and multiple methyl substitutions. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
131428-12-1 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-(cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C16H31NO/c1-15(2)11-8-12-16(3,4)17(15)18-13-14-9-6-5-7-10-14/h14H,5-13H2,1-4H3 |
InChI Key |
YYSKIYFUFPPMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OCC2CCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





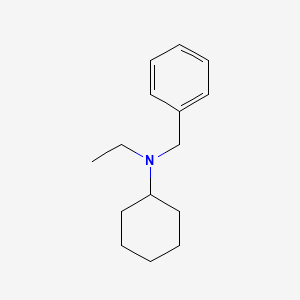
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



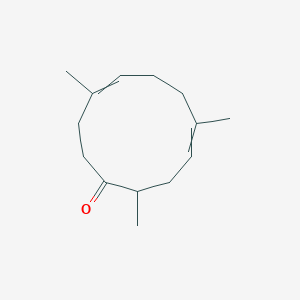
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
